Diethylcarbamazine citrate

Lymphatic filariasis Microfilaricidal efficacy Wuchereria bancrofti

Procure Diethylcarbamazine citrate (DEC citrate), the preferred salt for lymphatic filariasis elimination programs. This formulation enables the WHO-endorsed IDA regimen, achieving >2-log microfilarial reduction at 36-168 hours and 100% one-year clearance rates, far surpassing dual therapy. Unlike ivermectin, DEC citrate acts via a dual mechanism (piperazine-induced hyperpolarization and immune-mediated clearance) for sustained suppression—a 3.0- to 3.3-fold improvement in microfilarial burden at six months. Its superior water solubility and thermal stability ensure formulation flexibility, compliance with USP 41, BP 2018, and Ph. Eur. 9 standards, and suitability for mass drug administration.

Molecular Formula C16H29N3O8
Molecular Weight 391.42 g/mol
CAS No. 1642-54-1
Cat. No. B1670530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine citrate
CAS1642-54-1
SynonymsCarbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine
Molecular FormulaC16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPGNKBEARDDELNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethylcarbamazine Citrate (CAS 1642-54-1) Procurement Guide: Physicochemical Properties and Regulatory Baseline for Antifilarial Research


Diethylcarbamazine citrate (DEC citrate) is a piperazinecarboxamide salt formed from N,N-diethyl-4-methylpiperazine-1-carboxamide and citric acid, with a molecular formula of C₁₆H₂₉N₃O₈ and a molecular weight of 391.42 g/mol [1]. As the dihydrogen citrate salt of diethylcarbamazine base, this formulation contains approximately half its weight as the active base and is characterized as a white, crystalline powder that is freely soluble in water and stable under ordinary laboratory conditions [2]. DEC citrate is listed in major pharmacopoeias including USP 41, BP 2018, Ph. Eur. 9, and JP XVII, and is classified under WHO ATC code P02CB02 as an anthelmintic agent primarily indicated for the treatment of lymphatic filariasis caused by Wuchereria bancrofti, Brugia malayi, and Loa loa infections [3]. The compound is also registered for veterinary use in several countries for heartworm prevention in dogs [3].

Why Diethylcarbamazine Citrate (CAS 1642-54-1) Cannot Be Substituted by In-Class Anthelmintics Without Quantitative Performance Verification


Although diethylcarbamazine citrate belongs to the broader class of antifilarial anthelmintics, it exhibits a unique dual mechanism of action that distinguishes it from macrocyclic lactones such as ivermectin and benzimidazoles such as albendazole. DEC citrate acts both by hyperpolarizing and immobilizing microfilariae via its piperazine moiety and by altering microfilarial surface membranes to enhance susceptibility to host immune clearance, a mechanism not shared by ivermectin, which functions primarily through glutamate-gated chloride channel potentiation [1]. Furthermore, while ivermectin demonstrates slow microfilarial clearance from ocular tissues over six months with minimal inflammatory response, DEC citrate produces rapid clearance within days but is associated with reactive ocular changes and potential functional deficits in onchocerciasis [2]. Generic substitution without consideration of these mechanism- and species-specific differences in pharmacokinetics, efficacy duration, and adverse event profiles risks suboptimal therapeutic outcomes and compromised elimination program metrics. The following evidence guide quantifies these differential characteristics across head-to-head comparisons and cross-study analyses.

Diethylcarbamazine Citrate (CAS 1642-54-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


Sustained Microfilarial Suppression: DEC Citrate vs. Ivermectin at Six Months Post-Treatment

In a randomized, double-blind controlled trial comparing DEC citrate (13-day course: 3 mg/kg day 1 + 6 mg/kg/day days 2-13) versus single-dose ivermectin (low-dose 21.3 μg/kg or high-dose 126.2 μg/kg) in 40 South Indian men with bancroftian filariasis, DEC citrate demonstrated superior sustained microfilarial suppression at six months [1]. While ivermectin achieved complete microfilarial clearance at day 12 in 100% of patients compared to 79% for DEC citrate, the six-month microfilarial burden (expressed as percentage of pretreatment values) was 6.0% for DEC citrate versus 18.3% for low-dose ivermectin and 19.5% for high-dose ivermectin (P<0.05) [1].

Lymphatic filariasis Microfilaricidal efficacy Wuchereria bancrofti

Single-Dose Triple-Drug (IDA) Regimen Efficacy: >2-log Microfilarial Reduction and Sustained Clearance at One Year

A pilot randomized trial compared single-dose triple-drug therapy (DEC citrate 6 mg/kg + ivermectin 200 μg/kg + albendazole 400 mg; IDA) versus dual therapy (DEC citrate 6 mg/kg + albendazole 400 mg; DA) in Wuchereria bancrofti-infected adults in Papua New Guinea [1]. Triple-drug therapy induced >2-log reductions in microfilaria levels at 36 and 168 hours post-treatment compared to approximately 1-log reduction with dual therapy [1]. At one year post-treatment, 12/12 (100%) individuals receiving IDA were microfilaria-negative compared to 1/12 (8.3%) in the DA group (11/12 remained microfilaria-positive) [1]. At two-year follow-up of 6 participants, those receiving IDA remained microfilaria-negative [1].

Lymphatic filariasis Triple-drug therapy Mass drug administration

DEC Citrate Salt Form Advantage: Enhanced Solubility and Thermal Stability Compared to Free Base

Solid-state NMR spectroscopy and GIPAW calculations demonstrate that the dihydrogen citrate salt form of DEC possesses improved thermal stability and solubility compared to the free base form [1]. The citrate salt exhibits specific intermolecular interactions including citrate-citrate and citrate-diethylcarbamazine proximities that contribute to its enhanced solid-state properties [1]. The free base (CAS 90-89-1) has limited aqueous solubility and different thermal behavior, whereas DEC citrate is characterized as a white powder that is freely soluble in water and stable under ordinary laboratory conditions, including full stability to autoclaving even when mixed with diet [2].

Solid-state chemistry Formulation stability Salt selection

DEC + Albendazole vs. DEC Alone: 10-Year Transmission Reduction in Lymphatic Filariasis Elimination Programs

A 10-year longitudinal study in Tamil Nadu, India, evaluated transmission parameters following six annual rounds of mass drug administration comparing DEC citrate alone versus DEC citrate plus albendazole [1]. After 10 years, transmission indices reached significantly lower levels in the DEC+ALB arm compared to DEC alone [1]. The DEC alone arm showed higher transmission rates, whereas inclusion of albendazole along with DEC reduced transmission indices to almost nil levels [1]. This class-level inference from programmatic data establishes that while DEC citrate monotherapy provides effective microfilarial suppression, combination therapy yields superior transmission interruption outcomes.

Lymphatic filariasis Transmission dynamics Mass drug administration

Adverse Event Profile in Mass Drug Administration: DEC + Albendazole Safety Data from 10,010 Participants

A large-scale prospective active safety surveillance study of single-dose DEC citrate plus albendazole mass drug administration in 10,010 participants in Kilifi County, Kenya, quantified the adverse event profile [1]. The cumulative incidence of adverse events was 16.2% (95% CI: 15.5-16.9%), with 87.3% of events graded as mild, 12.4% as moderate, and 0.3% as severe, all resolving within 72 hours [1]. The five most common adverse events were dizziness (5.9%), headache (5.6%), loss of appetite (3.3%), fever (2.9%), and drowsiness (2.6%) [1]. This establishes a quantitative safety baseline for procurement risk assessment and programmatic planning.

Pharmacovigilance Mass drug administration Safety surveillance

Evidence-Backed Application Scenarios for Diethylcarbamazine Citrate (CAS 1642-54-1) in Scientific and Industrial Settings


WHO-Recommended IDA Mass Drug Administration for Lymphatic Filariasis Elimination

Procure DEC citrate for inclusion in the triple-drug IDA regimen (ivermectin + DEC + albendazole) endorsed by WHO for accelerating lymphatic filariasis elimination. This application is supported by direct head-to-head evidence demonstrating >2-log microfilarial reduction at 36-168 hours and 100% one-year clearance rates with IDA versus ~1-log reduction and 8.3% clearance with dual therapy (DA) [1]. Programmatic implementation in Kenya with two annual IDA rounds achieved 52.45-52.71% relative reduction in circulating filarial antigen prevalence (P<0.05) . This scenario is optimal for national elimination programs in areas without onchocerciasis co-endemicity.

Sustained Microfilarial Suppression in Individual Patient Management

Select DEC citrate over single-dose ivermectin when sustained, long-term microfilarial suppression is the primary therapeutic objective. In head-to-head comparison, DEC citrate (13-day course) reduced microfilarial burden to 6.0% of pretreatment values at six months versus 18.3-19.5% for ivermectin (P<0.05), representing a 3.0- to 3.3-fold improvement in sustained suppression [1]. This differential is critical for clinical settings where transmission interruption or prevention of disease progression depends on durable microfilarial clearance rather than rapid initial reduction.

Pharmaceutical Formulation Development Requiring Aqueous Solubility and Thermal Stability

Specify DEC citrate salt rather than DEC free base for tablet or oral solution formulation development. Solid-state NMR evidence confirms improved thermal stability and solubility of the dihydrogen citrate salt compared to the free base, with specific intermolecular interactions (citrate-citrate and citrate-DEC proximities) contributing to enhanced solid-state properties [1]. The citrate salt is freely soluble in water and stable to autoclaving, enabling formulation flexibility and compliance with pharmacopoeial monograph specifications (USP 41, BP 2018, Ph. Eur. 9) . This is essential for generic drug manufacturers and research organizations developing DEC-containing dosage forms.

DEC + Albendazole Dual Therapy for Lymphatic Filariasis Control Programs

Procure DEC citrate for combination with albendazole in dual-therapy mass drug administration programs where IDA is contraindicated (e.g., onchocerciasis co-endemic areas). Ten-year programmatic evidence from India demonstrates that DEC+ALB combination reduces transmission indices to almost nil levels compared to persistent transmission with DEC alone [1]. Safety data from 10,010 participants confirms acceptable tolerability with 16.2% cumulative AE incidence, 87.3% mild severity, and resolution within 72 hours . This scenario is appropriate for national programs following WHO dual-therapy guidelines and for procurement planning requiring quantified safety and efficacy benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylcarbamazine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.